methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
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Overview
Description
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide glycoside composed of two sugar molecules: galactose and glucose. This compound is often used in biochemical research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosidation of monosaccharide derivatives. One common method is the halide ion-promoted glycosidation, using methanol and the disaccharide bromide derived from methyl 2-azido-3-O-(2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-1-thio-beta-D-galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying glycosidation reactions and carbohydrate chemistry.
Biology: It is used to study carbohydrate-protein interactions and the role of carbohydrates in biological systems.
Medicine: It has applications in the development of diagnostic assays and therapeutic agents, particularly for diseases involving carbohydrate metabolism.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins. For example, it can act as a substrate for beta-hexosaminidases, enzymes that cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent compound . This property is utilized in various biochemical assays to measure enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: A similar compound with a single sugar unit, used in similar biochemical applications.
4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Another related compound used as a fluorogenic substrate for enzyme assays.
2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate: A derivative used in carbohydrate chemistry.
Uniqueness
Methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is unique due to its disaccharide structure, which allows it to interact with a broader range of biological molecules compared to monosaccharide derivatives. This makes it particularly valuable in studies of carbohydrate-protein interactions and enzyme activity.
Properties
Molecular Formula |
C15H27NO11 |
---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-10(21)13(7(4-18)26-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)25-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10-,11+,12-,13-,14-,15+/m1/s1 |
InChI Key |
PKPZITUQXLANSE-AEBMIEDASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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